![molecular formula C16H15FN4O2 B2687259 2-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2199248-46-7](/img/structure/B2687259.png)
2-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzoxazole ring, the azetidine ring, and the pyridazine ring in separate steps, followed by their connection through the appropriate carbon atoms. The exact synthetic route would depend on the specific reactions used to form these rings and the conditions under which these reactions are carried out .Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its IUPAC name and the known structures of the functional groups it contains. The benzoxazole and pyridazine rings are aromatic and planar, while the azetidine ring is a three-membered ring with angle strain .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the benzoxazole, azetidine, and pyridazine rings. These rings could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the benzoxazole, azetidine, and pyridazine rings. These rings could confer stability, rigidity, and possibly aromaticity to the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A study by Frigola et al. (1995) detailed the synthesis and properties of stereochemically pure 7-(3-amino-2-methyl-1-azetidinyl)-quinolones and naphthyridines with varied substituents, aimed at determining the effects of chirality on potency and in vivo efficacy relative to racemic mixtures. This research highlighted the critical importance of absolute stereochemistry in enhancing antibacterial activity and oral efficacy, specifically noting that the (3S) configuration and the (2S,3R) configuration of the 3-amino-2-methylazetidine moiety conferred the best activity Frigola et al., 1995.
Antimicrobial and Anticancer Properties
Desai et al. (2013) synthesized new 5-arylidene derivatives containing a fluorine atom in the benzoyl group starting compound, which were evaluated for their antimicrobial screening against various bacterial and fungal strains. The presence of the fluorine atom was found essential for enhancing antimicrobial activity, showing the potential of fluorine-containing compounds in antimicrobial applications Desai et al., 2013.
Synthesis and Evaluation for Therapeutic Applications
Rajulu et al. (2014) designed and synthesized a series of N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives at the C-7 position of fluoroquinolones. These compounds were characterized and tested for their in vitro antimicrobial and anti-proliferative activity, with one compound exhibiting good antibacterial activity and others showing promising anticancer properties against various cell lines Rajulu et al., 2014.
Antioxidant and Anticancer Effects
Mistry et al. (2017) explored the azide–alkyne cycloaddition to generate hesperetin-based phenyl substituted 1,2,3-triazolyls, assessing their in vitro antioxidant and cancerous cell inhibitory prospects. This study demonstrates the potential of semi-synthetic natural product derivatives in expressing antioxidant and anticancer effects, particularly highlighting the significance of electron withdrawing and donating groups on phenyl rings attached to the triazole core Mistry et al., 2017.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c1-10-2-5-15(22)21(19-10)9-11-7-20(8-11)16-18-13-4-3-12(17)6-14(13)23-16/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUCREWIVDORAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC4=C(O3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B2687176.png)
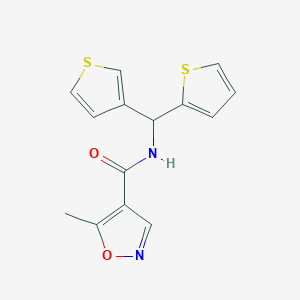
![(E)-4-(N,N-diisobutylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2687179.png)

![5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2687181.png)
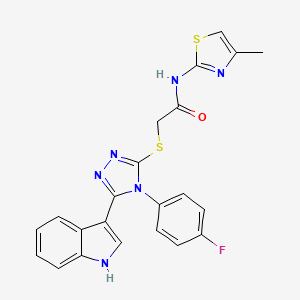
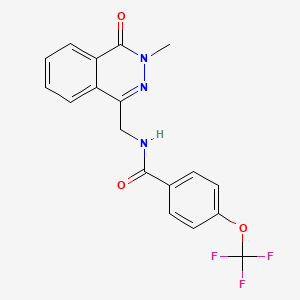
![3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2687188.png)
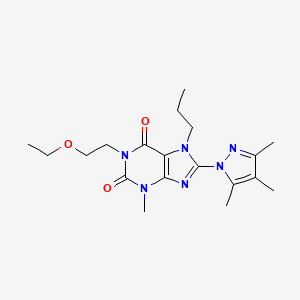
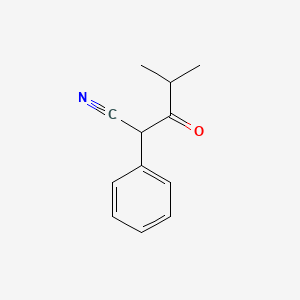
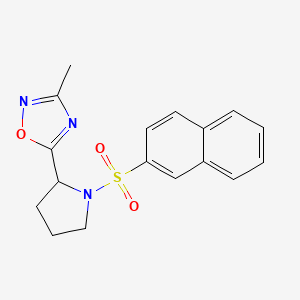
![(Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687195.png)
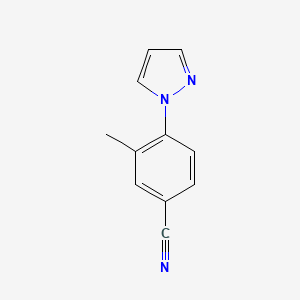
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-imine](/img/structure/B2687199.png)